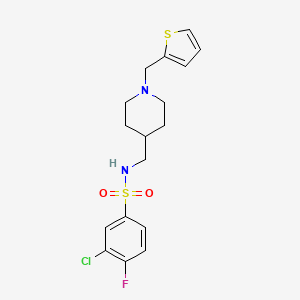
3-chloro-4-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-chloro-4-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide" is a member of the benzenesulfonamide derivatives, which are known for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers discuss closely related sulfonamide derivatives with similar structural motifs and potential anticancer properties.
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives involves the reaction of aminoguanidines with phenylglyoxal hydrate in glacial acetic acid, as described in the first paper . Another method mentioned in the second paper involves the condensation of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride in methylene dichloride using triethylamine as the base . These methods highlight the versatility in synthesizing sulfonamide derivatives, which could be adapted to synthesize the compound .
Molecular Structure Analysis
X-ray crystallographic studies of a related compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, reveal that it crystallizes in the monoclinic space group with a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . This information provides insight into the possible conformation and geometry that "this compound" might exhibit.
Chemical Reactions Analysis
The papers do not provide specific reactions for the compound , but they do discuss the reactivity of similar sulfonamide derivatives. For instance, compounds with a carbamoyl substituent at position 5 were further dehydrated to the corresponding nitriles . This suggests that the compound may also undergo similar reactions, such as dehydration or substitution, depending on the functional groups present.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can significantly affect properties such as solubility, stability, and reactivity. For example, the presence of a 4-CF3-C6H4 moiety in certain sulfonamide derivatives was found to increase metabolic stability . This suggests that the fluorine substituent in the compound of interest may also confer increased stability, which could be beneficial for potential therapeutic applications.
Relevant Case Studies
The papers discuss the anticancer activity of sulfonamide derivatives, with some compounds showing cytotoxic activity toward various human cancer cell lines . For instance, compound 37 exhibited good cytotoxicity against HCT-116 and HeLa cell lines and induced apoptosis . Another compound, 18, showed remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines . These case studies demonstrate the therapeutic potential of sulfonamide derivatives and suggest that the compound may also possess similar anticancer properties.
properties
IUPAC Name |
3-chloro-4-fluoro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN2O2S2/c18-16-10-15(3-4-17(16)19)25(22,23)20-11-13-5-7-21(8-6-13)12-14-2-1-9-24-14/h1-4,9-10,13,20H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIBKIGOBPAVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


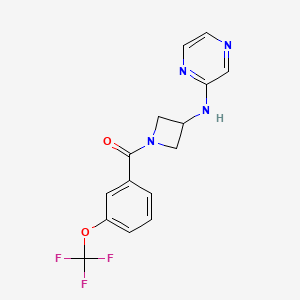
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3002078.png)

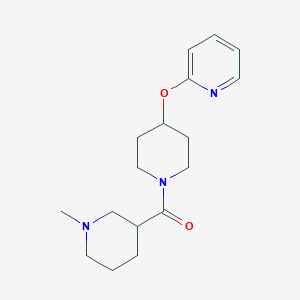
![2-Ethyl-5-((3-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002084.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methoxybenzyl)-1,3-oxazol-5-amine](/img/structure/B3002085.png)
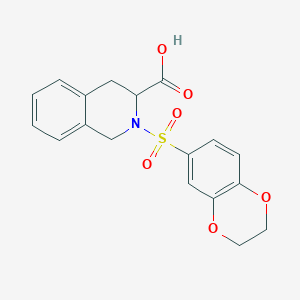
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3002087.png)
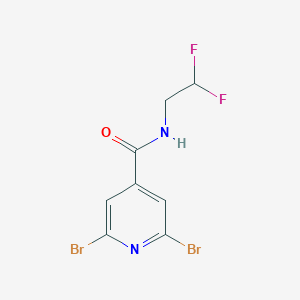
![1-(4-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3002092.png)
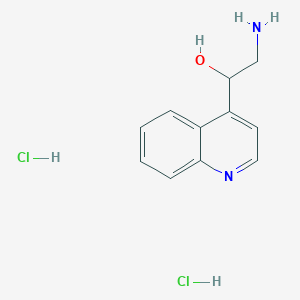
![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B3002095.png)
